![molecular formula C7H10ClF2NO2 B2394483 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone CAS No. 2411227-13-7](/img/structure/B2394483.png)
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone, also known as DFM, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol and other toxic substances.
Mechanism of Action
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone inhibits ALDH activity by binding to the enzyme's active site and blocking the conversion of toxic aldehydes into less toxic carboxylic acids. This leads to an accumulation of toxic aldehydes in the body, which can have deleterious effects on cellular function and metabolism.
Biochemical and Physiological Effects
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of ALDH activity, the induction of oxidative stress, and the modulation of cellular signaling pathways. It has been used to study the role of ALDH in alcohol metabolism, drug metabolism, and cancer biology.
Advantages and Limitations for Lab Experiments
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has several advantages for use in lab experiments, including its high potency and selectivity for ALDH inhibition, its ability to induce oxidative stress, and its ability to modulate cellular signaling pathways. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone, including the development of more potent and selective ALDH inhibitors, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its role in oxidative stress and cellular signaling pathways. Additionally, further studies are needed to determine the safety and toxicity of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone in humans, and to identify potential drug interactions and side effects.
Conclusion
In conclusion, 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is a potent inhibitor of aldehyde dehydrogenase that has been used extensively in scientific research. Its ability to modulate cellular signaling pathways and induce oxidative stress makes it a valuable tool for investigating the role of ALDH in various physiological and pathological conditions. However, further research is needed to fully understand its potential as a therapeutic agent and to identify potential safety concerns.
Synthesis Methods
The synthesis of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone involves the reaction of 3-(difluoromethoxymethyl)azetidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Scientific Research Applications
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has been used extensively in scientific research to study the role of ALDH in various physiological and pathological conditions. It has been shown to be a potent inhibitor of ALDH activity in vitro and in vivo, and has been used to investigate the role of ALDH in alcohol metabolism, drug metabolism, and oxidative stress.
properties
IUPAC Name |
2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-1-6(12)11-2-5(3-11)4-13-7(9)10/h5,7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLIHHFIUSBLKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)COC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


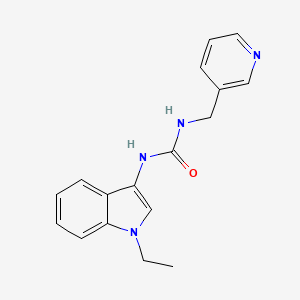
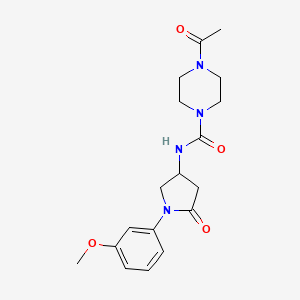
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)

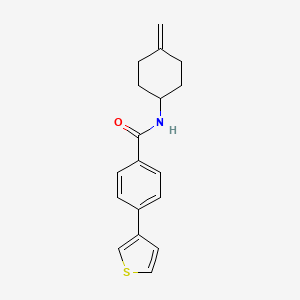
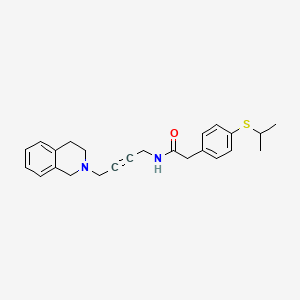
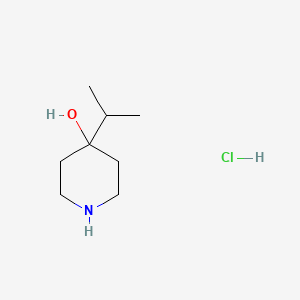
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)
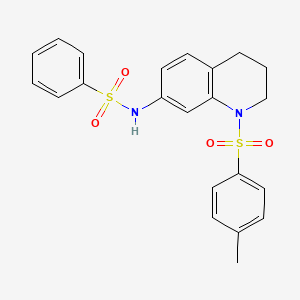

![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)
![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)